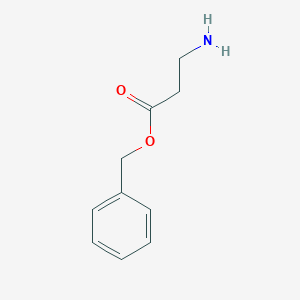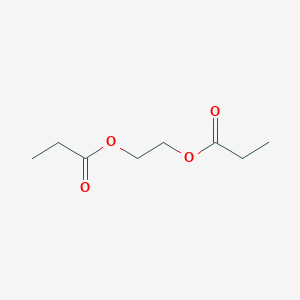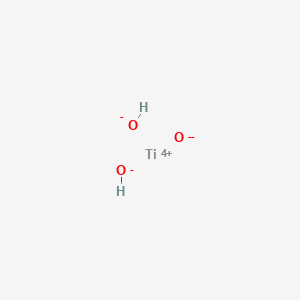
Titanium dihydroxide oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium Dihydroxide Oxide (TiO2) is a naturally occurring mineral that has been used in various industries, including paint, plastics, paper, and cosmetics, for centuries. It is a white, odorless, and non-toxic material that has a unique combination of properties, including high electrical conductivity, good thermal stability, and excellent optical properties. In recent years, TiO2 has been studied extensively for its unique properties and potential applications in a variety of scientific fields.
Scientific Research Applications
Photocatalysis and Environmental Applications : Titanium dioxide is extensively used in photocatalysis, which is integral to environmental applications like the degradation and adsorption removal of pollutants, photocatalytic hydrogen evolution, and photocatalytic CO2 reduction (Yi Wei et al., 2018).
Energy Applications : TiO2 nanomaterials play a crucial role in energy-related applications, such as in dye-sensitized solar cells, lithium-ion batteries, and photocatalytic water splitting for hydrogen generation. These applications leverage the exceptional surface, electronic, and photocatalytic properties of TiO2 (Wee‐Jun Ong et al., 2014).
Medical Applications : In the medical field, Titanium dioxide nanoparticles have shown promise in novel therapies. They are used in photodynamic therapy (PDT) for treating various diseases, including cancer and psoriasis. TiO2's ability to produce reactive oxygen species upon illumination makes it effective in such treatments (Daniel Ziental et al., 2020).
Biomimetic Synthesis and Biomedical Applications : The biomimetic synthesis of TiO2 using peptides derived from organisms like Cylindrotheca fusiformis demonstrates its potential in biomedical applications. This approach allows for the creation of nanostructures under ambient conditions, which is beneficial for various medical applications (Sarah L. Sewell et al., 2006).
Photocatalytic Applications : Titanium dioxide's defect-related properties, particularly oxygen vacancies, significantly impact its photocatalytic performance. Research in this area has focused on understanding and manipulating these properties to enhance photocatalytic applications (Xiaoyang Pan et al., 2013).
Nanotechnology and Chemical Engineering : Nanostructured TiO2 materials have been integrated into various chemical engineering processes due to their chemical stability and nontoxicity. These materials have potential new applications in nanotechnology (H. Zeng, 2011).
Biomaterials and Implants : Titanium dioxide's interaction with human blood plasma and its use in biomedical implants, such as dental and orthopedic applications, are areas of active research. Its surface properties, especially the oxide layer, play a crucial role in its biocompatibility and effectiveness as an implant material (Paula Linderbäck et al., 2010).
Optoelectronic and Photovoltaic Devices : TiO2 is used in various optoelectronic applications, including photovoltaic cells, due to its unique electronic and optical properties. Research in this area explores how to optimize these properties for better performance in devices (J. Lausmaa et al., 1990).
Surface Science and Nanostructure Manipulation : The study of TiO2 surfaces, especially modifications to create single-crystalline thin films, has significant implications for technological applications, such as resistive switching mechanisms and transparent conductive layers (B. M. Pabón et al., 2015).
Photocatalytic Degradation and Environmental Remediation : Research on facet-dependent photocatalytic properties of TiO2-based composites is important for environmental remediation and energy conversion. These properties are being fine-tuned to optimize reactivity and selectivity for specific applications (Wee‐Jun Ong et al., 2014).
Mechanism of Action
Target of Action
Titanium dihydroxide oxide, also known as oxygen(2-);titanium(4+);dihydroxide, is a compound that primarily targets various biochemical and physical processes. It is frequently used to synthesize TiO2 . In the biomimetic synthesis of TiO2, it can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . Thus, proteins or other biomolecules can be used as a template in aqueous systems for the synthesis of TiO2 from this compound .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. There is evidence that this compound is in equilibrium with TiO2 . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− . This equilibrium depends on the polarity of the solvent . In solutions of this compound at basic pH, condensation reactions are promoted to form a gel containing anatase nanoparticles . If the solutions are acidic, monodisperse anatase nanoparticles of approximately 5 nm were observed .
Biochemical Pathways
The compound affects various biochemical pathways. It is involved in the synthesis of TiO2, which has a wide range of applications in photocatalysis, the pharmaceutical industry, and food processing sectors . Its practical uses stem from its dual feature to act as both a semiconductor and light scatterer .
Pharmacokinetics
It is known that the compound’s properties and effects can be influenced by concentration, time, ph, and several ions .
Result of Action
The result of the compound’s action is the formation of TiO2, which has a wide range of industrial and commercial applications . The compound’s action can lead to the formation of anatase nanoparticles, which have significant applications in various industries .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s equilibrium with TiO2 depends on the polarity of the solvent . Also, the formation of anatase nanoparticles is promoted in basic pH solutions . Therefore, the compound’s action must be considered in the context of its environment.
Biochemical Analysis
Biochemical Properties
Titanium Dihydroxide Oxide is used as a precursor for the biomimetic synthesis of TiO2 . It can be mixed in aqueous solutions with no apparent hydrolysis or condensation reactions . This allows proteins or other biomolecules to be used as a template in aqueous systems for the synthesis of TiO2 from this compound .
Cellular Effects
Studies on Titanium Dioxide nanoparticles, which can be synthesized from this compound, have shown that they can accumulate in various organs such as the lungs, alimentary tract, liver, heart, spleen, kidneys, and cardiac muscle after inhalation or oral exposure . They can also disturb glucose and lipid homeostasis in mice and rats .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis to form Titanium Dioxide . This process is influenced by the concentration, time, pH, and several ions . The principal structure of the complex has been suggested as [Ti4O4(lactate)8]8− .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability over time. It contains particles of 18.6 ± 7.3 nm in size, and if it is diluted with deionized water, the particles reach a size of 5.2 ± 1.7 nm . This suggests that intermolecular interactions form polymers of titanium lactate complexes reversibly, reaching equilibrium after 10 hours .
Dosage Effects in Animal Models
Studies on Titanium Dioxide nanoparticles have shown that they can produce adverse outcomes, such as genotoxic effects, that are associated with increased risk of cancer .
Metabolic Pathways
It is known that it hydrolyses to form Titanium Dioxide .
Transport and Distribution
It is known that it hydrolyses to form Titanium Dioxide , which can accumulate in various organs after inhalation or oral exposure .
Subcellular Localization
Studies on Titanium Dioxide nanoparticles, which can be synthesized from this compound, have shown that they can be located in the cytosol near the nucleus .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Titanium dihydroxide oxide can be achieved by the precipitation method.", "Starting Materials": [ "Titanium(IV) chloride", "Sodium hydroxide", "Hydrogen peroxide", "Deionized water" ], "Reaction": [ "Add titanium(IV) chloride to deionized water and stir until fully dissolved", "Add sodium hydroxide to the solution to adjust the pH to 7.0", "Add hydrogen peroxide dropwise while stirring to initiate precipitation of titanium dihydroxide", "Heat the mixture to 80°C and continue stirring for 2 hours", "Filter the precipitate and wash with deionized water", "Dry the product at 80°C for 24 hours" ] } | |
CAS RN |
12026-28-7 |
Molecular Formula |
H2O3Ti |
Molecular Weight |
97.881 g/mol |
IUPAC Name |
dihydroxy(oxo)titanium |
InChI |
InChI=1S/2H2O.O.Ti/h2*1H2;;/q;;;+2/p-2 |
InChI Key |
ZDNBCKZJXCUXCR-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[O-2].[Ti+4] |
Canonical SMILES |
O[Ti](=O)O |
Other CAS RN |
12026-28-7 |
Pictograms |
Corrosive; Irritant; Health Hazard |
synonyms |
metatitanic acid titanium dihydroxide oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



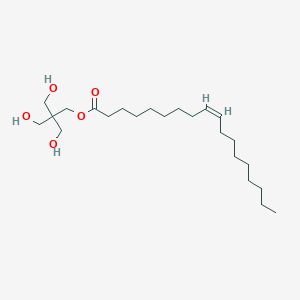
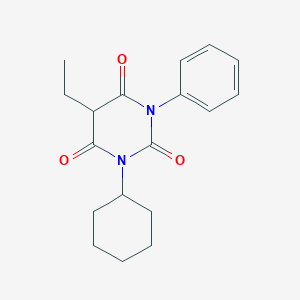
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
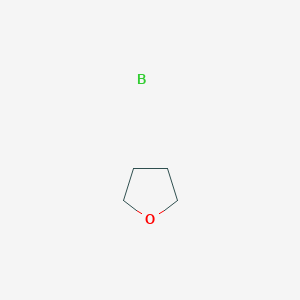
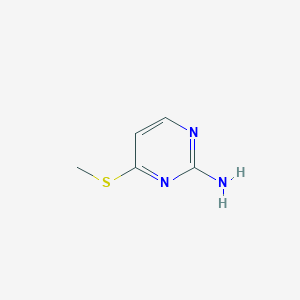
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)

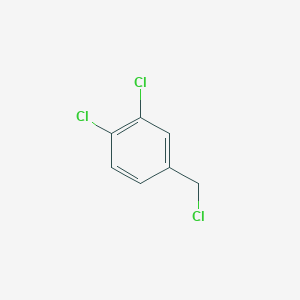
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)


